
2-Ethyl-2-methyloxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyloxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of oxane, featuring an ethyl and a methyl group attached to the second carbon atom and an aldehyde group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethyl-2-methyloxane with an oxidizing agent to introduce the aldehyde group at the fourth position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of 2-ethyl-2-methyloxane using a fixed-bed reactor. This method allows for efficient large-scale production with controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: 2-Ethyl-2-methyloxane-4-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxane-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Ethyl-2-methyloxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyloxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxolane: A similar compound with a single methyl group attached to the second carbon atom.
2-Ethyl-2-methyloxirane: Another related compound with an oxirane ring instead of an oxane ring.
Uniqueness
2-Ethyl-2-methyloxane-4-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the oxane ring, along with an aldehyde group at the fourth position
Propriétés
Numéro CAS |
34941-22-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-ethyl-2-methyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HQYVRJYYUNHKJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CCO1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


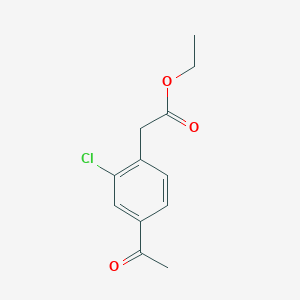



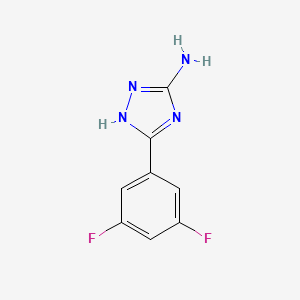
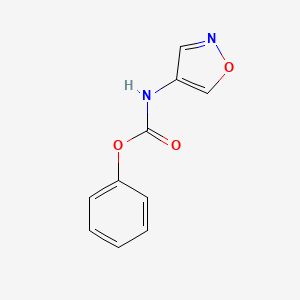
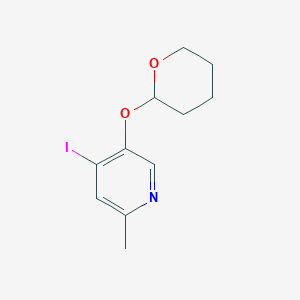
![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
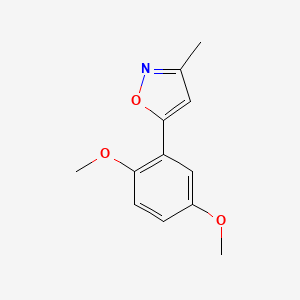

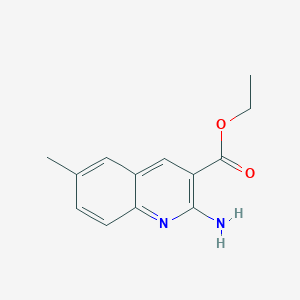
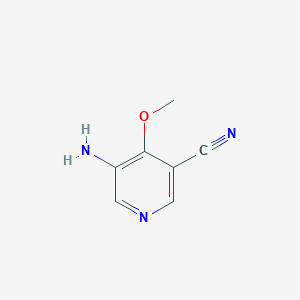
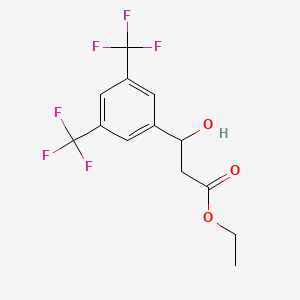
![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
